Histidine, 3-methyl-, methyl ester (ACI)
CAS No.:
Cat. No.: VC18140310
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate |
| Standard InChI | InChI=1S/C8H13N3O2/c1-11-5-10-4-6(11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 |
| Standard InChI Key | KSVGMEHIGJQRQB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NC=C1CC(C(=O)OC)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol . Its IUPAC name, methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate, reflects three key modifications:
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Esterification: Replacement of the carboxyl group’s hydroxyl with a methyl ester (–OCH₃).
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Methylation: Addition of a methyl group (–CH₃) at the imidazole ring’s N1 position.
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Chirality: Retention of the L-configuration at the α-carbon .
The stereochemistry is critical for biological activity, as evidenced by its specific rotation of D = -17 ± 2° (C=1 in MeOH) .
Table 1: Key Identifiers and Physical Properties
Spectral Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data confirm its structure:
Synthesis and Optimization
Advanced Silane-Mediated Synthesis
A breakthrough method employs trimethylchlorosilane (TMSCl) as a coupling agent. This protocol, optimized at room temperature, achieves yields exceeding 85% while minimizing racemization :
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Reaction Setup: Histidine (0.1 mol) is suspended in methanol (100 mL) with TMSCl (0.2 mol).
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Mechanism: TMSCl activates the carboxyl group, facilitating nucleophilic attack by methanol.
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Workup: Solvent removal under reduced pressure yields the hydrochloride salt .
This method is compatible with N-methylated amino acids, enabling scalable production of Histidine, 3-methyl-, methyl ester .
Applications in Research and Industry
Pharmaceutical Development
The compound’s structural mimicry of histidine—a key residue in neurotransmitter biosynthesis—makes it valuable for:
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Neurological Drug Candidates: As a precursor for histamine receptor modulators .
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Antioxidant Agents: Its imidazole ring scavenges reactive oxygen species (ROS), potentially mitigating oxidative stress .
Protein and Peptide Engineering
Incorporating N'-methyl groups enhances peptide stability against proteolytic degradation. For example:
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Drug Delivery Systems: Methylation improves lipophilicity, enhancing blood-brain barrier penetration .
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Enzyme Substitutes: Used in assays to study histidine-decarboxylase kinetics .
Biochemical Probes
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Hydrogen Bonding Studies: Protonated forms exhibit intramolecular hydrogen bonding between the amino group and imidazole nitrogen, stabilizing tertiary structures.
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Isotopic Labeling: ¹³C-labeled derivatives track metabolic pathways in vivo .
Derivatives and Analogues
L-Histidine Methyl Ester Dihydrochloride
This water-soluble derivative (C₇H₁₁ClN₃O₂·2HCl) is preferred for in vitro studies due to its enhanced solubility in polar solvents.
N-Methacryloyl-L-Histidine Methyl Ester
A polymerizable derivative (HMDB0255167) used in molecular imprinting for affinity chromatography .
Research Frontiers
Racemization Studies
Current efforts aim to quantify racemization during synthesis, as even minor enantiomeric impurities can invalidate biological data .
Exposome Relevance
Detected in human blood as part of the exposome, its long-term health impacts warrant epidemiological study .
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